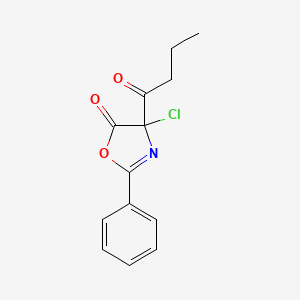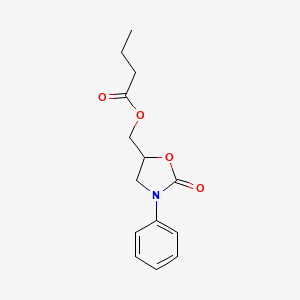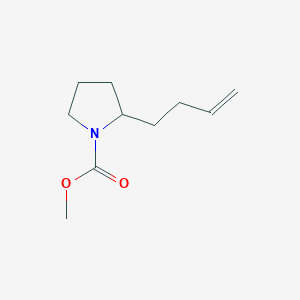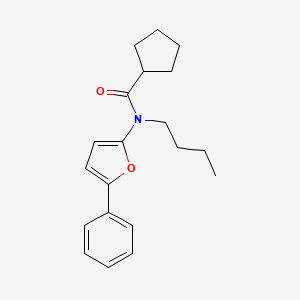
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, 2-(furan-2-ylmethylene)-3-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid, and various substituted furan derivatives.
Scientific Research Applications
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid.
3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both furan and benzofuran derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H8O5 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-13-10-6-8(14(16)17)3-4-11(10)19-12(13)7-9-2-1-5-18-9/h1-7H,(H,16,17)/b12-7+ |
InChI Key |
GKDNPUPNRKFTER-KPKJPENVSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
